molecular formula C2H10Cl2N2O B2701130 Aminoethylhydroxylamine dihydrochloride CAS No. 84627-31-6

Aminoethylhydroxylamine dihydrochloride

Cat. No. B2701130
CAS RN: 84627-31-6
M. Wt: 149.02
InChI Key: JVKAWJASTRPFQY-UHFFFAOYSA-N
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Description

Aminoethylhydroxylamine dihydrochloride, also known as N-(2-aminoethyl)hydroxylamine dihydrochloride, is a chemical compound with the CAS Number: 84627-31-6 . It has a molecular weight of 149.02 . The IUPAC name for this compound is 2-(hydroxyamino)ethan-1-amine dihydrochloride . It is typically stored at room temperature and appears as a powder .


Synthesis Analysis

The synthesis of compounds similar to this compound has been described in the literature. For instance, the compound N - [2- [3,4-dimethoxybenzylidene)amino]ethyl] (1-naphthyl)amine, a Schiff base, was synthesized using N - (1-naphthyl)ethylenediamine dihydrochloride (NEDA 2+ .2Cl −) and veratraldehyde from ethanol in the presence of NaHCO 3 at 120 °C for 10 h .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as quantum chemistry, chromatographic, electrophoretic, and spectroscopic methods . These methods can provide insights into the primary amino acid sequence changes, posttranslational modifications, and higher-order structural changes .


Chemical Reactions Analysis

The analysis of chemical reactions often involves studying the transformation of reactants into products. This can be done through various techniques such as titration and gravimetric analysis . Reactive chemicals, which can release large amounts of energy under certain conditions, are also studied for their potential risks .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques. These properties include hardness, topography, hydrophilicity, and others that are important parameters in the biological evaluation of materials . The chemistry of a biomaterial directly contributes to its interaction with biological environments .

Scientific Research Applications

Amino Acid Synthesis

A foundational application of Aminoethylhydroxylamine dihydrochloride-related compounds is in the synthesis of amino acids. A study by Oró et al. (1959) highlighted the formation of several amino acids, hydroxy acids, and other biochemical compounds from an aqueous mixture of formaldehyde and hydroxylamine hydrochloride when heated, indicating its relevance in prebiotic chemistry and the early development of life on Earth (Oró, Kimball, Fritz, & Master, 1959).

Peptide Synthesis

In peptide synthesis, this compound plays a critical role. Sakakibara et al. (1967) demonstrated the utility of anhydrous hydrogen fluoride (HF) for the acidolysis of various protective groups in amino acids, facilitating peptide bond formation. This study underscores the chemical's importance in peptide synthesis, offering a pathway to synthesize complex peptides (Sakakibara, Shimonishi, Kishida, Okada, & Sugihara, 1967).

Biofilm Control

The application of this compound derivatives extends to materials science, particularly in biofilm control. Chen, Luo, and Sun (2007) explored the biocidal efficacy of chloromelamine-based fibrous materials derived from 2-amino-4-chloro-6-hydroxy-s-triazine, showcasing potent, durable, and rechargeable biocidal functions against a spectrum of pathogens. This research illustrates the compound's potential in creating antimicrobial surfaces and materials (Chen, Luo, & Sun, 2007).

Synthesis of Isoxazole Derivatives

This compound is also utilized in the synthesis of heterocyclic compounds. Dou et al. (2013) described a clean and efficient method for synthesizing isoxazole derivatives in aqueous media without any catalyst, emphasizing the environmental benefits of such methodologies. This process highlights the compound's role in synthesizing organic molecules with potential applications in pharmaceuticals and agrochemicals (Dou, Xu, Li, Xi, Huang, & Shi, 2013).

Catalysis and Chemical Transformations

In the field of catalysis, iron(II)-catalyzed intramolecular aminohydroxylation of olefins with functionalized hydroxylamines represents another application. Liu, Zhang, Yuan, and Xu (2013) developed an efficient process that affords amino alcohols with excellent selectivity, demonstrating the compound's versatility in synthesizing valuable intermediates for organic synthesis (Liu, Zhang, Yuan, & Xu, 2013).

Future Directions

The future directions of research on a compound like Aminoethylhydroxylamine dihydrochloride could involve exploring its potential applications in various fields. For instance, compounds with similar structures have been used in the treatment of diseases , in photodynamic therapy for cancer treatment , and as sensors of many ions/molecules .

properties

IUPAC Name

N-(2-aminoethyl)hydroxylamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2O.2ClH/c3-1-2-4-5;;/h4-5H,1-3H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNAGPBWLUTAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNO)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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